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Compound of Interest |

Compound Name: N-Butyl 5-bromonicotinamide
CAS No.: 1150561-83-3
Cat. No.: B1522698

Get Quote
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This technical guide provides a detailed analysis of the expected spectroscopic data for N-
Butyl 5-bromonicotinamide, a compound of interest in medicinal chemistry and drug
development. While direct experimental spectra for this specific molecule are not widely
published, this document, grounded in established principles of organic spectroscopy and data
from analogous structures, offers a robust predictive analysis. This guide is intended for
researchers, scientists, and professionals in drug development, providing the foundational
spectroscopic knowledge required for the synthesis, identification, and characterization of this
and similar molecules.

Molecular Structure and Synthesis Rationale

Understanding the spectroscopic signature of a molecule begins with its synthesis. A logical
and common route to synthesize N-Butyl 5-bromonicotinamide involves the amidation of 5-
bromonicotinic acid.

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process, beginning with the activation of the
carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic acyl substitution with n-
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butylamine.

Step 1: Acid Chloride Formation

Reflux
5-Bromonicotinic Acid 5-Bromonicotinoyl Chloride

Step 2: Amidation

N-Butyl 5-bromonicotinamide

Click to download full resolution via product page
Caption: Proposed two-step synthesis of N-Butyl 5-bromonicotinamide.
Experimental Protocol: Synthesis of N-Butyl 5-bromonicotinamide

» Acid Chloride Formation: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an
anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCIz,
1.2 eq) dropwise at 0 °C.

o Reflux the reaction mixture for 2-3 hours until the evolution of HCI gas ceases.

e Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude
5-bromonicotinoyl chloride.

o Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

 To this solution, add a mixture of n-butylamine (1.1 eq) and a non-nucleophilic base like
triethylamine (1.2 eq) in DCM dropwise.

» Allow the reaction to warm to room temperature and stir for 12-16 hours.
» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate
solution and then with brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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» Purify the crude product by column chromatography on silica gel to afford N-Butyl 5-
bromonicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 3C NMR spectra of N-Butyl 5-bromonicotinamide are
discussed below.

Predicted *H NMR Spectrum

The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring
and the aliphatic protons of the n-butyl chain.

Predicted Coupling

Proton _ . C ;
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(3, ppm) Hz)
H-2' (Pyridine) 8.8-8.9 d ~2.0 1H
H-6' (Pyridine) 8.6-8.7 d ~2.0 1H
H-4' (Pyridine) 8.2-83 t ~2.0 1H
NH 6.0-6.5 brt ~5.5 1H
CH2-N 3.3-34 q ~7.0 2H
CHz2-CH2-N 15-16 sextet ~7.5 2H
CH2-CHs 13-14 sextet ~7.5 2H
CHs 09-10 t ~7.5 3H

Causality behind Predictions: The aromatic protons are significantly deshielded due to the
electronegativity of the nitrogen atom and the bromine atom, as well as the anisotropic effect of
the aromatic ring, placing them in the downfield region (& 8.2-8.9). The protons on the carbon
adjacent to the amide nitrogen (CHz-N) are deshielded to around & 3.3-3.4 due to the inductive
effect of the nitrogen. The remaining aliphatic protons of the butyl group will appear in the more
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shielded upfield region (& 0.9-1.6). The multiplicity of each signal is predicted based on the n+1
rule, considering the number of neighboring protons.

Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (5, ppm)
C=0 (Amide) 165 - 167
C-5' (Pyridine) 120 - 122
C-3' (Pyridine) 132 - 134
C-2' (Pyridine) 150 - 152
C-6' (Pyridine) 147 - 149
C-4' (Pyridine) 138 - 140
CH2-N 40 - 42
CH2-CH2-N 31-33
CH2-CHs 19-21
CHs 13-15

Expertise in Interpretation: The amide carbonyl carbon is expected to be the most downfield
signal due to its sp? hybridization and the strong deshielding effect of the double-bonded
oxygen. The aromatic carbons will resonate in the typical range for a substituted pyridine ring,
with the carbon bearing the bromine (C-5') being influenced by the halogen's electronic effects.
The aliphatic carbons of the n-butyl group will appear in the upfield region, with their chemical
shifts decreasing as the distance from the electronegative amide group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N-Butyl 5-bromonicotinamide is expected to show characteristic absorption
bands for the amide, aromatic, and alkyl moieties.
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. o Predicted ]
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

N-H (Amide) Stretching 3300 - 3350 Medium, Sharp
C-H (Aromatic) Stretching 3050 - 3100 Medium

C-H (Aliphatic) Stretching 2850 - 2960 Strong

C=0 (Amide I) Stretching 1640 - 1670 Strong, Sharp
N-H (Amide II) Bending 1530 - 1560 Medium

C=C, C=N (Aromaitic) Ring Stretching 1400 - 1600 Medium to Strong
C-N (Amide) Stretching 1200 - 1300 Medium

C-Br Stretching 500 - 600 Medium to Weak

Trustworthiness of Assignments: The presence of a sharp, strong absorption around 1650 cm~1
(Amide | band) is a definitive indicator of the carbonyl group in the amide. The N-H stretching
vibration around 3330 cm~! further confirms the secondary amide functionality. The C-H
stretching vibrations clearly distinguish between the aromatic (above 3000 cm~1) and aliphatic
(below 3000 cm~1) protons. The C-Br stretching frequency is expected in the fingerprint region
and can be a useful, though sometimes less distinct, confirmation of the bromine substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Molecular lon and Fragmentation

The electron ionization (El) mass spectrum is expected to show a molecular ion peak
corresponding to the molecular weight of N-Butyl 5-bromonicotinamide (C10H13BrN20). Due
to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: M*
at m/z 256 (for 7°Br) and M+2 at m/z 258 (for 81Br).
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Caption: Predicted major fragmentation pathways for N-Butyl 5-bromonicotinamide.

Key Predicted Fragments:

e m/z 200/202: Loss of the butyl radical (*C4Ho) via a-cleavage, resulting in the 5-

bromonicotinamide cation.

e m/z 183/185: Loss of the butene molecule (CsHs) via McLafferty rearrangement, a common

fragmentation for amides with a y-hydrogen on the N-alkyl group.

e m/z 156/158: Further fragmentation of the m/z 200/202 ion by loss of the amide group

(*CONH?2).

e m/z 122: The 5-bromopyridinium ion, formed by cleavage of the C-C bond between the ring

and the carbonyl group.

e m/z 57: The butyl cation ([CaHos]*).

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic
characterization of N-Butyl 5-bromonicotinamide. The detailed analysis of the expected
NMR, IR, and MS data, along with a plausible synthetic route, serves as a valuable resource
for researchers. The provided spectral predictions are based on sound chemical principles and
data from structurally related compounds, offering a high degree of confidence for the
identification and characterization of this molecule in a research and development setting.

e To cite this document: BenchChem. [Spectroscopic Data of N-Butyl 5-bromonicotinamide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-
bromonicotinamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1522698/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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